![molecular formula C17H18FNO4 B5782898 dimethyl 1-ethyl-4-(4-fluorophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B5782898.png)
dimethyl 1-ethyl-4-(4-fluorophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate
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Overview
Description
Dimethyl 1-ethyl-4-(4-fluorophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate, also known as EFDP, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. EFDP belongs to the family of pyridine derivatives and has been found to exhibit various biochemical and physiological effects.
Mechanism of Action
Dimethyl 1-ethyl-4-(4-fluorophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate is believed to exert its effects by binding to GABA(A) receptors in the brain. GABA(A) receptors are ionotropic receptors that mediate the inhibitory effects of the neurotransmitter gamma-aminobutyric acid (GABA) in the central nervous system. This compound has been found to enhance the binding of GABA to GABA(A) receptors, resulting in increased inhibitory neurotransmission and sedative effects.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. In animal studies, this compound has been found to reduce anxiety and increase sedation. This compound has also been found to exhibit neuroprotective effects in vitro, suggesting that it may have potential therapeutic applications in the treatment of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
Dimethyl 1-ethyl-4-(4-fluorophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate has several advantages for use in lab experiments. It is relatively easy to synthesize and has a high purity. This compound has also been found to be stable under a range of experimental conditions. However, this compound has some limitations for use in lab experiments. It has low solubility in water, which may limit its use in aqueous experimental systems. Additionally, this compound has relatively low potency compared to other GABA(A) receptor ligands, which may limit its use in studies requiring high potency ligands.
Future Directions
Dimethyl 1-ethyl-4-(4-fluorophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate has several potential future directions for scientific research. One potential future direction is the development of more potent analogs of this compound for use as GABA(A) receptor ligands. Another potential future direction is the study of this compound in animal models of neurodegenerative diseases, such as Alzheimer's disease. Finally, this compound may have potential applications in the treatment of anxiety and sleep disorders, and future studies could investigate its efficacy and safety in human subjects.
Synthesis Methods
Dimethyl 1-ethyl-4-(4-fluorophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate can be synthesized by the reaction of ethyl 4-(4-fluorophenyl)-1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate with methyl iodide and sodium hydride in dimethylformamide. The reaction yields this compound as a white solid with a melting point of 112-114°C.
Scientific Research Applications
Dimethyl 1-ethyl-4-(4-fluorophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate has been found to have potential applications in scientific research. It has been used as a ligand for GABA(A) receptors and has been found to exhibit anxiolytic and sedative effects in animal studies. This compound has also been studied for its potential use in the treatment of Alzheimer's disease and has been found to exhibit neuroprotective effects in vitro.
properties
IUPAC Name |
dimethyl 1-ethyl-4-(4-fluorophenyl)-4H-pyridine-3,5-dicarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FNO4/c1-4-19-9-13(16(20)22-2)15(14(10-19)17(21)23-3)11-5-7-12(18)8-6-11/h5-10,15H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHLBWPPOHBGWRT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(C(=C1)C(=O)OC)C2=CC=C(C=C2)F)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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